ONO-8130 Exhibits >1,000-Fold Selectivity for EP1 Over Other EP Receptor Subtypes
ONO-8130 demonstrates a >1,000-fold selectivity for the EP1 receptor compared to other EP receptor subtypes (EP2, EP3, EP4) based on competitive binding assays [1]. In contrast, the structurally related EP1 antagonist ONO-8711 exhibits Ki values of 0.6 nM for human EP1 and 1.7 nM for mouse EP1 but shows only 10- to 100-fold selectivity over EP3 in some assays, indicating a narrower selectivity window [2]. This quantitative difference in subtype selectivity is critical for experiments requiring unambiguous EP1-mediated effects without confounding activity at EP2, EP3, or EP4.
| Evidence Dimension | Receptor subtype selectivity (fold difference in binding affinity) |
|---|---|
| Target Compound Data | >1,000-fold selectivity for EP1 over EP2, EP3, EP4 |
| Comparator Or Baseline | ONO-8711: ~10-100 fold selectivity over EP3 (varies by assay) |
| Quantified Difference | ONO-8130 provides at least 10x greater selectivity margin |
| Conditions | Radioligand binding assays using recombinant human EP receptor subtypes expressed in CHO or HEK293 cells |
Why This Matters
Procurement of ONO-8130 ensures that observed pharmacological effects can be confidently attributed to EP1 antagonism rather than off-target interactions with other prostanoid receptors, which is essential for target validation studies and mechanistic interpretation.
- [1] Miki T, et al. Pain. 2011 Jun;152(6):1373-81. doi: 10.1016/j.pain.2011.02.019. View Source
- [2] Watanabe K, et al. Brain Res. 2004 Apr 15;1005(1-2):1-9. doi: 10.1016/j.brainres.2003.12.047. View Source
